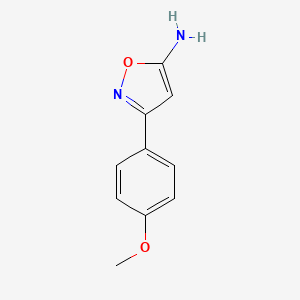

3-(4-Methoxyphenyl)isoxazol-5-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQFLXRNUDPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402361 | |

| Record name | 3-(4-methoxyphenyl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86685-98-5 | |

| Record name | 3-(4-methoxyphenyl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization of 3 4 Methoxyphenyl Isoxazol 5 Amine

Synthetic Methodologies for the 3-(4-Methoxyphenyl)isoxazol-5-amine Scaffold

The synthesis of the this compound core relies on established isoxazole (B147169) formation reactions, tailored to introduce the required substituents at the C3 and C5 positions. The primary retrosynthetic disconnections point towards two major precursor types: nitrile oxides combined with a suitable three-carbon partner, or β-ketonitriles reacting with hydroxylamine (B1172632).

1,3-Dipolar Cycloaddition Approaches

The [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazoles. chemicalbook.comwikipedia.org This approach involves the reaction of a 1,3-dipole, in this case a nitrile oxide, with a dipolarophile, typically an alkene or an alkyne. wikipedia.orgyoutube.com

To synthesize this compound, the 1,3-dipole required is 4-methoxybenzonitrile (B7767037) oxide. This reactive intermediate is commonly generated in situ from 4-methoxybenzaldoxime (B8809257) by oxidation with agents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). youtube.com

The choice of the dipolarophile is critical for introducing the 5-amino group. Two main types of alkynic partners can be employed:

Ynamines: These are alkynes bearing a nitrogen substituent (R₂N-C≡C-R'). The reaction of 4-methoxybenzonitrile oxide with an ynamine would directly yield a 5-(dialkylamino)isoxazole, which could potentially be de-alkylated if a primary amine is desired. The high reactivity of ynamines makes them effective dipolarophiles. researchgate.net

α-Cyanoenamines: These compounds can serve as synthetic equivalents to aminoacetylenes. mdpi.com The 1,3-dipolar cycloaddition of a nitrile oxide to an α-cyanoenamine proceeds with high regioselectivity to afford 5-aminoisoxazoles directly. mdpi.comnih.gov The reaction is believed to proceed through an intermediate isoxazoline (B3343090) which rapidly eliminates hydrogen cyanide to yield the aromatic isoxazole ring. nih.gov

The general scheme for this cycloaddition is presented below:

| Reagent 1 (Nitrile Oxide Precursor) | Reagent 2 (Dipolarophile) | Product | Reference |

| 4-Methoxybenzaldoxime | α-Cyanoenamine | This compound | mdpi.comnih.gov |

| 4-Methoxybenzaldoxime | Ynamine | N,N-Dialkyl-3-(4-methoxyphenyl)isoxazol-5-amine | researchgate.net |

The cycloaddition of an unsymmetrical nitrile oxide and an unsymmetrical alkyne can theoretically produce two regioisomers: the 3,4- and the 3,5-disubstituted isoxazoles. For the synthesis of the target compound, the 3,5-disubstituted isomer is required.

The regiochemical outcome is primarily governed by Frontier Molecular Orbital (FMO) theory. nih.gov The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For aryl nitrile oxides and electron-rich alkynes like ynamines, the reaction is often LUMO(dipole)-HOMO(dipolarophile) controlled, leading to the formation of the 5-amino-substituted isoxazole. chim.it Studies on the cycloaddition of nitrile oxides with α-cyanoenamines have shown that the reaction is highly regioselective, yielding only the 5-aminoisoxazole isomer. mdpi.comnih.gov Steric factors can also influence the regioselectivity, favoring the less hindered transition state. nih.gov As the cycloaddition with an alkyne leads to a planar aromatic ring, stereocontrol regarding the ring itself is not a factor.

Reactions Involving Beta-Ketonitrile Precursors for this compound

A highly efficient and direct route to 5-aminoisoxazoles involves the condensation of a β-ketonitrile with hydroxylamine. researchgate.netresearchgate.net For the specific synthesis of this compound, the required precursor is 3-(4-methoxyphenyl)-3-oxopropanenitrile (B1584734) . chemscene.com

This β-ketonitrile can be synthesized through a Claisen condensation between a 4-methoxybenzoate (B1229959) ester (e.g., methyl 4-methoxybenzoate) and acetonitrile (B52724) in the presence of a strong base like sodium hydride or sodium ethoxide. google.com

The subsequent reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydroxylamine (often used as hydroxylamine hydrochloride) in a suitable solvent like ethanol (B145695) proceeds via nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl group, forming an oxime intermediate. This is followed by an intramolecular cyclization where the oxime's oxygen attacks the nitrile carbon, and subsequent tautomerization leads to the stable 5-aminoisoxazole aromatic ring. researchgate.netgoogle.com This method is often preferred for its operational simplicity and high yields. researchgate.net

| Precursor | Reagent | Conditions | Product | Reference |

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | Hydroxylamine hydrochloride | Ethanol, Reflux | This compound | researchgate.netgoogle.com |

α-Halooxime and Nitrile-Based Routes to this compound

Another established method for preparing the 5-aminoisoxazole scaffold involves the reaction of an α-halooxime (a hydroximoyl halide) with a nitrile-stabilized carbanion. nih.gov In this approach, the precursor for the C3 part of the isoxazole is 4-methoxybenzohydroximoyl chloride . This is readily prepared by the chlorination of 4-methoxybenzaldoxime.

The nitrile component provides the C4 and C5 atoms. A suitable reagent would be a compound with an active methylene (B1212753) group flanked by a nitrile, such as malononitrile (B47326) or cyanoacetamide. The reaction is carried out in the presence of a base (e.g., sodium ethoxide) to generate the nucleophilic carbanion from the nitrile compound. This carbanion then displaces the chloride from the hydroximoyl chloride. The resulting intermediate undergoes a spontaneous base-catalyzed cyclization to form the this compound ring system. This method has proven effective for synthesizing a range of 4-substituted-5-aminoisoxazoles. nih.gov

Catalytic Strategies in this compound Synthesis

While many of the classical syntheses proceed efficiently without specific catalysts, modern synthetic chemistry often employs catalysts to improve reaction rates, yields, selectivity, and environmental footprint.

In 1,3-Dipolar Cycloadditions: While many nitrile oxide cycloadditions are performed thermally, metal catalysis can be employed to control regioselectivity. For instance, copper(I) catalysts are known to favor the formation of 3,5-disubstituted isoxazoles in reactions with terminal alkynes. rsc.org

In β-Ketonitrile Condensations: The condensation of β-ketonitriles with hydroxylamine is typically base-promoted. While stoichiometric amounts of base are common, catalytic approaches are being developed. For the related synthesis of isoxazol-5(4H)-ones, various green catalysts, including amine-functionalized celluloses and natural fruit juices, have been reported to effectively catalyze the three-component reaction between an aldehyde, a β-ketoester, and hydroxylamine. mdpi.comresearchgate.net Similar principles could be applied to develop catalytic systems for the synthesis of 5-aminoisoxazoles.

Rhodium-Catalyzed Derivatization: While not a synthesis of the core scaffold, it is noteworthy that the resulting 5-aminoisoxazole can be further functionalized using catalytic methods. For example, rhodium-catalyzed N-H insertion reactions with α-diazocarbonyl compounds can be used to introduce α-amino acid derivatives onto the 5-amino group, demonstrating the utility of the scaffold in further synthetic transformations. nih.gov

Transition Metal-Catalyzed Methods for this compound

Transition metal catalysis offers powerful and versatile tools for the synthesis of isoxazole derivatives, including this compound. While direct synthesis of this specific compound is not extensively detailed, analogous palladium- and copper-catalyzed reactions are well-established for constructing the core isoxazole ring and for C-N bond formation, which are key steps in its potential synthesis.

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. researchgate.net The synthesis of N-aryl amines, a key feature of the target molecule, often employs palladium catalysts with specialized ligands to facilitate the coupling of aryl halides with amines. researchgate.netresearchgate.net For a molecule like this compound, a plausible retrosynthetic analysis could involve a palladium-catalyzed amination of a 5-halo-3-(4-methoxyphenyl)isoxazole precursor. The choice of ligand and base is critical to ensure compatibility with the functional groups present on the isoxazole and methoxyphenyl rings. researchgate.net

Copper catalysts are also prominent in isoxazole synthesis, particularly in [3+2] cycloaddition reactions. nih.gov One common approach involves the in situ generation of nitrile oxides from aldoximes, which then react with alkynes. A copper(I)-catalyzed reaction between 4-methoxybenzonitrile oxide (generated from 4-methoxybenzaldehyde (B44291) oxime) and a suitable two-carbon component with a protected or masked amino group could yield the desired isoxazole ring. nih.govorganic-chemistry.org Copper-catalyzed intramolecular cyclization of propargylamines is another viable route for forming the isoxazole scaffold. organic-chemistry.org

Gold catalysts, such as AuCl₃, have been utilized for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions, offering a regioselective pathway to 3,5-disubstituted isoxazoles. organic-chemistry.org

Table 1: Overview of Applicable Transition Metal-Catalyzed Reactions for Isoxazole Synthesis

| Catalyst System | Reaction Type | Key Reactants | Relevance to Target Compound |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | C-N Cross-Coupling (Amination) | 5-Halo-3-(4-methoxyphenyl)isoxazole, Ammonia source | Forms the C5-amine group. researchgate.net |

| Cu(I) salts | [3+2] Cycloaddition | 4-Methoxybenzonitrile oxide, Alkyne with amine functionality | Constructs the 3-aryl-5-aminoisoxazole ring system. nih.gov |

Metal-Free and Green Chemistry Approaches to this compound

In line with the principles of sustainable chemistry, several metal-free and green synthetic methods have been developed for isoxazole synthesis. These approaches prioritize the use of non-toxic reagents, renewable catalysts, and environmentally benign solvents like water or solvent-free conditions. rsc.org

One prominent metal-free strategy involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. rsc.org The reaction can be promoted by an oxidizing agent like Oxone (2KHSO₅·KHSO₄·K₂SO₄) in an aqueous medium, which oxidizes an aldoxime (e.g., 4-methoxybenzaldehyde oxime) to the corresponding nitrile oxide in situ. rsc.org This "on-water" protocol is efficient, environmentally friendly, and proceeds at room temperature. beilstein-journals.org

The use of heterogeneous catalysts and green solvents is another cornerstone of these approaches. Amine-functionalized cellulose (B213188) and agro-waste extracts have been employed as sustainable catalysts for the condensation reactions that form isoxazol-5(4H)-one derivatives, often under aqueous or solvent-free conditions. nih.govmdpi.com Microwave irradiation has also been highlighted as a green technique that can accelerate reaction rates and improve yields compared to conventional heating, reducing energy consumption. nih.gov For instance, the multi-component reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester can be efficiently carried out using a reusable catalyst like ZSM-5 under solvent-free conditions to produce isoxazole structures. nanobioletters.com

Table 2: Selected Green Chemistry Protocols for Isoxazole Ring Formation

| Method | Catalyst/Reagent | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Oxidation/Cycloaddition | Oxone | Water | Metal-free, room temperature, high water solubility of reagent. | rsc.org |

| Multicomponent Reaction | Amine-functionalized cellulose | Water | Sustainable catalyst, aqueous medium, ease of purification. | mdpi.com |

| Microwave-Assisted Synthesis | N/A | Various | Enhanced reaction rates, high selectivity, improved yields. | nih.gov |

Ultrasound-Assisted Synthesis of this compound and Related Isoxazoles

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for green synthesis. preprints.org Ultrasound irradiation can significantly enhance reaction rates, improve yields, and promote reactions under milder conditions by generating localized high-temperature and high-pressure zones through acoustic cavitation. preprints.orgnih.gov

The synthesis of isoxazoles and their precursors has benefited from this technology. For example, the one-pot synthesis of isoxazolines, the reduced form of isoxazoles, has been achieved via 1,3-dipolar cycloaddition under ultrasonic activation. nih.gov In one relevant study, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin was synthesized by reacting N-allyl saccharin (B28170) with 4-methoxybenzaldoxime using an ultrasonic probe, demonstrating the formation of the 3-(4-methoxyphenyl)isoxazole (B1357155) core under these conditions. mdpi.com The reaction was completed in just 20 minutes in water at room temperature. mdpi.com

Ultrasound has also been used to facilitate multicomponent reactions for building related heterocyclic systems. The synthesis of isoxazolo[5,4-b]pyridines from 5-aminoisoxazoles, an aryl glyoxal, and malononitrile is efficiently promoted by ultrasound, with acetic acid serving as both a catalyst and solvent. researchgate.net This highlights the utility of sonication in reactions involving 5-aminoisoxazole scaffolds, which are structurally analogous to the target compound. The primary advantages reported include significantly shorter reaction times, high efficiency, and adherence to green chemistry principles. preprints.orgresearchgate.net

Table 3: Comparison of Ultrasound-Assisted vs. Conventional Isoxazole Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Isoxazoline Synthesis | Ultrasound, Water, 25°C | 20 min | Not specified, but efficient | mdpi.com |

| Isoxazol-5(4H)-one Synthesis | Ultrasound, Imidazole catalyst, Aqueous media | 15-25 min | 88-96% | researchgate.net |

| Isoxazol-5(4H)-one Synthesis (Conventional) | Stirring, various catalysts | Several hours | Variable | nih.govmdpi.com |

Novel Synthetic Routes and Mechanistic Investigations for this compound

The foundational reaction for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition between a nitrile oxide and an alkyne. rsc.org Mechanistically, this reaction can proceed through either a concerted pericyclic pathway or a stepwise mechanism involving a diradical intermediate. rsc.org The regioselectivity of the addition, which determines the substitution pattern on the final isoxazole ring, is a key aspect of these investigations.

A common route to 5-aminoisoxazoles involves the reaction of α-chlorooximes with lithiated alkyl nitriles. nih.gov This method proceeds via nucleophilic addition and subsequent cyclization. For the target compound, this would involve reacting 4-methoxy-α-chloro-benzaldehyde oxime with the lithiated anion of cyanamide (B42294) or a protected equivalent.

Another established mechanism involves the reaction of a β-dicarbonyl compound (or its equivalent) with hydroxylamine. wpmucdn.com For the synthesis of 5-aminoisoxazoles, a β-ketonitrile is a common precursor. The reaction of (4-methoxyphenyl)-3-oxopropanenitrile with hydroxylamine would first form an oxime intermediate, followed by intramolecular cyclization where the hydroxyl group attacks the nitrile carbon, leading to the formation of the 5-aminoisoxazole ring.

Mechanistic studies have also explored cascade reactions. For instance, a one-pot synthesis of isoxazole derivatives from ethyl nitroacetate (B1208598) and an aromatic aldehyde under ultrasonication was proposed to proceed through a cascade of reactions initiated by a Knoevenagel condensation, followed by cyclization and dehydration. rsc.org

Post-Synthetic Chemical Transformations and Functionalization of this compound

The this compound molecule possesses multiple reactive sites, including the amino group, the isoxazole ring itself, and the methoxyphenyl moiety, allowing for a variety of post-synthetic modifications.

Reactions at the Isoxazole Ring System of this compound

The primary site for functionalization on the isoxazole ring system is the 5-amino group. This nucleophilic primary amine can readily undergo reactions typical of arylamines, such as acylation, alkylation, and condensation.

A key transformation is the acylation of the amino group. For example, 5-aminoisoxazoles have been shown to react with various benzoyl chlorides in the presence of a base like cesium carbonate (Cs₂CO₃) to yield the corresponding 5-benzamido-isoxazole derivatives. nanobioletters.com This reaction provides a straightforward method to introduce a wide range of substituents and build more complex molecular architectures.

Furthermore, the 5-aminoisoxazole scaffold serves as a valuable building block in multicomponent reactions for the synthesis of fused heterocyclic systems. Research has demonstrated that 5-aminoisoxazoles can react with aryl glyoxals and malononitrile in a one-pot procedure to construct isoxazolo[5,4-b]pyridine (B12869864) derivatives. researchgate.net In this transformation, the amino group participates in the formation of a new pyridine (B92270) ring fused to the original isoxazole core.

The isoxazole ring itself can undergo cleavage under certain conditions. Reductive ring-opening of isoxazoles in the presence of catalysts like copper/diamine systems can yield enaminones, which are versatile intermediates in organic synthesis. wpmucdn.com

Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

The methoxyphenyl group attached to the C3 position of the isoxazole ring is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The reactivity and orientation of substitution on this ring are governed by the electronic effects of its two substituents: the methoxy (B1213986) group (-OCH₃) and the 3-isoxazolyl group.

The methoxy group is a powerful activating and ortho, para-directing substituent due to its strong +R (resonance) effect, which involves the donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This effect significantly stabilizes the cationic intermediate (the arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the positions ortho or para to the methoxy group. wikipedia.org

The 3-isoxazolyl group, being a heteroaromatic ring, generally acts as an electron-withdrawing and deactivating group through its -I (inductive) effect. Therefore, it will direct incoming electrophiles to the meta position relative to its point of attachment.

In this compound, these effects are combined. The C1 position of the phenyl ring is attached to the isoxazole, and the C4 position bears the methoxy group. The powerful ortho, para-directing ability of the methoxy group will dominate the reaction. The para position is already occupied by the isoxazolyl substituent. Therefore, electrophilic attack is strongly favored at the positions ortho to the methoxy group (C3 and C5 of the phenyl ring).

Typical SEAr reactions would include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the C3 and/or C5 positions of the phenyl ring. masterorganicchemistry.com

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would result in bromination at the same ortho positions.

Friedel-Crafts Alkylation/Acylation: These reactions, catalyzed by Lewis acids like AlCl₃, would introduce alkyl or acyl groups, again, primarily at the positions ortho to the strongly activating methoxy group.

The presence of the 5-amino group on the isoxazole ring might require protection before carrying out SEAr reactions, as it could be oxidized or react with the electrophilic reagents.

Nucleophilic Reactions at the 5-Amino Position

The primary amino group at the 5-position of the isoxazole ring is a key site for nucleophilic reactions. Its reactivity is characteristic of aromatic amines, allowing for the formation of a variety of new bonds and the introduction of diverse functional groups. The lone pair of electrons on the nitrogen atom enables it to act as a potent nucleophile, attacking electrophilic centers.

Common nucleophilic reactions involving the 5-amino group include alkylation, arylation, and, most notably, acylation and amidation, which are discussed in detail in section 1.2.2.1. These transformations are fundamental to building more complex molecules from the this compound core. The nucleophilicity of the amine can be influenced by the electronic properties of the isoxazole ring itself, but it readily participates in reactions with a wide range of electrophiles. For instance, it can react with sulfonyl chlorides to form sulfonamides or with isocyanates to yield urea (B33335) derivatives, showcasing its versatility as a nucleophilic building block.

Ring-Opening and Rearrangement Pathways of this compound

The isoxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to different heterocyclic systems. A significant rearrangement pathway for related isoxazole structures involves treatment with a base.

Research on closely related 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones has demonstrated that these compounds undergo base-induced rearrangement. nih.gov When the derivative, 2-(5-nitropyrid-2-yl)-3-(4-methoxyphenyl)aminoisoxazol-5(2H)-one, was treated with triethylamine, a rearrangement occurred, leading to the formation of a mixture of fused heterocyclic products: an imidazo[1,2-a]pyridine (B132010) and a 2-pyridylaminoindole. nih.gov This transformation is believed to proceed via an initial nucleophilic attack by the base at the C4 position of the isoxazole ring, initiating a cascade of bond cleavage and formation that results in the new, rearranged ring systems. nih.gov

While this specific example involves an N-substituted isoxazolone, it highlights a key reactivity pattern of the isoxazole core that can lead to significant structural reorganization. Another potential, more general ring-opening pathway for isoxazoles is reductive cleavage, which can be catalyzed by transition metals to yield enaminones. wpmucdn.com These reactions underscore the isoxazole ring's latent functionality, which can be unmasked to create linear intermediates for further cyclizations.

Derivatization and Analog Synthesis from this compound

The structural features of this compound—namely the reactive 5-amino group and the modifiable 4-methoxyphenyl (B3050149) substituent—make it an excellent scaffold for creating diverse libraries of chemical analogs.

Amidation and Acylation of the 5-Amino Group

The most common and straightforward derivatization of the 5-amino group is its conversion to an amide or related functional group through acylation. This reaction is a prime example of the nucleophilic character of the amino group. A variety of reagents and methods can be employed for this transformation.

Standard acylation can be achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Alternatively, direct amidation with carboxylic acids is possible using a wide array of modern coupling agents. Reagents such as tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of various carboxylic acids with a broad range of amines, often allowing for simple purification without the need for aqueous workup or chromatography. nih.gov

The reaction conditions for the amidation of this compound with a generic carboxylic acid can be summarized as follows:

| Reactants | Reagents/Conditions | Product |

| This compound, R-COOH | Coupling Agent (e.g., B(OCH₂CF₃)₃, DCC, HATU), Solvent (e.g., MeCN, DMF) | N-(3-(4-methoxyphenyl)isoxazol-5-yl)amide |

This amidation strategy is crucial in medicinal chemistry for exploring structure-activity relationships, as the nature of the "R" group can be systematically varied to modulate the pharmacological properties of the resulting molecule. The 1,2,3-triazole ring is sometimes used as a bioisostere for the amide bond, offering similar spatial and electronic properties but with enhanced metabolic stability. nih.gov

Modification of the 4-Methoxyphenyl Substituent

The 4-methoxyphenyl group offers another site for structural modification, allowing for the synthesis of analogs with altered electronic and steric properties. Modifications can be achieved either by derivatizing the intact molecule or by employing different starting materials during the initial synthesis of the isoxazole ring.

One common modification is the cleavage of the methyl ether to yield the corresponding phenol (B47542), 3-(4-hydroxyphenyl)isoxazol-5-amine. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr. The resulting phenol can then be used as a handle for further functionalization, such as alkylation or acylation, to introduce a variety of ether or ester groups.

Alternatively, analogs can be prepared by starting the isoxazole synthesis with a different substituted benzaldehyde. The synthesis of isoxazoles often involves the condensation of a hydroxylamine with a β-dicarbonyl compound or the reaction of an aldoxime with a suitable partner. nih.govclockss.org By using differently substituted benzaldehydes (e.g., with alkyl, halogen, or nitro groups on the phenyl ring) to form the initial aldoxime, a wide range of analogs of this compound can be generated. For example, studies on related compounds have shown that replacing a methyl group with an ethyl group on the phenyl ring can enhance biological activity by allowing for better occupation of a hydrophobic pocket in a target protein.

Formation of Fused Heterocyclic Systems Involving this compound

The 5-amino-isoxazole moiety is a valuable building block for the construction of fused heterocyclic systems. The amino group, in conjunction with one of the ring nitrogen or carbon atoms, can participate in cyclocondensation reactions with bifunctional electrophiles to form new rings.

As discussed in section 1.2.1.3, rearrangement of a related N-substituted isoxazolone derivative leads to fused imidazo[1,2-a]pyridines and indoles. nih.gov This demonstrates that the isoxazole scaffold can be a precursor to more complex fused systems. By analogy to other 5-membered amino-heterocycles like 5-aminopyrazoles and 5-aminotriazoles, this compound is expected to be a competent precursor for various fused bicyclic systems. frontiersin.org

For instance, condensation reactions with β-ketoesters, malonic esters, or α,β-unsaturated carbonyl compounds can lead to the formation of isoxazolo[5,4-b]pyridines. These reactions typically proceed by an initial Michael addition or condensation involving the exocyclic amino group, followed by an intramolecular cyclization and dehydration or elimination. The general strategy often involves a three-component reaction between an aminoazole, an aldehyde, and an active methylene compound, which can be directed toward different isomers by controlling the reaction conditions. frontiersin.org The synthesis of various fused systems, such as pyrazolo[1,5-a]quinazolines and wpmucdn.comcore.ac.uktriazolo[1,5-a]pyrimidines, from the corresponding amino-heterocycles highlights the broad potential of using this compound in similar annulation strategies. organic-chemistry.orgrsc.org

Theoretical and Computational Investigations of 3 4 Methoxyphenyl Isoxazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of a molecule's structure and reactivity.

DFT has become a standard method for investigating the structural and electronic properties of heterocyclic compounds. For molecules similar to 3-(4-Methoxyphenyl)isoxazol-5-amine, calculations are often performed using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to obtain optimized geometries and electronic properties in the gaseous phase. mdpi.comoaji.netresearchgate.net These theoretical structures can then be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model. mdpi.comresearchgate.net

The electronic properties of a molecule are key to understanding its reactivity and behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and chemical reactivity. mdpi.comoaji.net A smaller gap suggests the molecule is more reactive. oaji.net

For a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations at the B3LYP/6–311G(d,p) level determined the HOMO and LUMO energies to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. mdpi.com For many heterocyclic molecules, these orbitals are often distributed across the entire molecular system. mdpi.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, as shown in the table below.

Table 1: Illustrative Quantum Chemical Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

This table presents the definitions of common quantum chemical parameters. The actual values depend on the specific HOMO and LUMO energies calculated for the compound.

Molecular Electrostatic Potential (MEP) analysis is another vital tool that maps the electrostatic potential onto the electron density surface of the molecule. This allows for the visualization of charge distribution and the prediction of sites for electrophilic and nucleophilic attack. nih.gov In a typical MEP map, red areas indicate regions of negative potential (electron-rich), often associated with electronegative atoms, and are susceptible to electrophilic attack. Blue areas represent positive potential (electron-poor), usually around hydrogen atoms, indicating sites for nucleophilic attack. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving their agreement with experimental data. oaji.netresearchgate.net The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. dntb.gov.ua For similar heterocyclic structures, a high degree of correlation between theoretical and experimental frequencies has been demonstrated. oaji.netresearchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Experimental FT-IR (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|

| ~1620 | ~1615 | C=N stretching (isoxazole ring) |

| ~1595 | ~1590 | C=C stretching (aromatic ring) |

| ~1250 | ~1245 | Asymmetric C-O-C stretching (ether) |

| ~1215 | ~1210 | C-N stretching (isoxazole ring) |

This table is illustrative, based on characteristic frequencies for isoxazoline (B3343090) and related functional groups found in similar molecules. ijpcbs.com Actual values would require specific experimental and computational analysis of this compound.

Computational chemistry can be used to model reaction pathways for the synthesis of isoxazole (B147169) derivatives. For instance, the formation of an isoxazole ring from a brominated chalcone (B49325) and hydroxylamine (B1172632) involves a ketone addition followed by heterocycle formation. wpmucdn.com Theoretical studies can map the energy profile of such reactions, identifying transition states and intermediates. This helps in understanding the reaction mechanism, such as whether it proceeds via a pathway like an E1cB (Elimination Unimolecular Conjugate Base) mechanism, and can aid in optimizing reaction conditions. wpmucdn.com

Molecular dynamics (MD) simulations are used to study the conformational dynamics and stability of molecules over time. ajchem-a.com By simulating the motion of atoms and molecules, MD can reveal the preferred conformations, flexibility, and intermolecular interactions. For this compound, crystal structure analysis reveals that the molecule is nearly planar, with a small dihedral angle of 7.30 (13)° between the isoxazole and phenyl rings. nih.gov In the solid state, these molecules are linked by N—H⋯N hydrogen bonds, forming chains. nih.gov

MD simulations, often using force fields like CHARMM, can provide further details on these interactions in a simulated biological environment. ajchem-a.com Analysis of the simulation trajectory can include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bond formation over time. ajchem-a.com

Density Functional Theory (DFT) Studies on this compound

In Silico Modeling for Structure-Activity Relationships (SAR) and Molecular Interactions of this compound

In silico techniques are crucial for understanding the Structure-Activity Relationships (SAR) of a class of compounds. For trisubstituted isoxazoles, studies have shown that they can act as allosteric modulators of biological targets like the RORγt receptor. dundee.ac.uk SAR studies explore how modifications to the core isoxazole structure impact its biological activity. For example, the nature of the substituents at the C3, C4, and C5 positions of the isoxazole ring can significantly alter potency and selectivity. dundee.ac.uk

Molecular docking, a key in silico tool, predicts the preferred binding orientation of a molecule to a target protein. This can reveal critical interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. dundee.ac.uk For the isoxazole class, docking studies have shown that the core and its substituents anchor the molecule within specific binding pockets, and even slight changes, like altering a linker from an ether to a thioether, can shift the binding pose and reduce potency. dundee.ac.uk

Hirshfeld surface analysis, performed on the crystal structure of this compound, provides a quantitative and visual representation of intermolecular interactions in the crystal packing. nih.gov For this compound, the most significant contributions to crystal packing come from H⋯H (36.1%) and C⋯H/H⋯C (31.3%) contacts, highlighting the importance of van der Waals forces and weaker C-H-pi interactions in its solid-state architecture. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin |

| RORγt |

Ligand-Based and Structure-Based Computational Approaches

Computational studies of this compound and its analogs leverage both ligand-based and structure-based techniques to predict their potential as bioactive molecules. These approaches are fundamental in modern drug discovery, enabling the rational design and optimization of lead compounds.

Ligand-based methods focus on the ligand itself, in this case, this compound, to infer its biological activity based on its structural and electronic properties. A key aspect of this is the analysis of the molecule's three-dimensional conformation and the distribution of its electronic charge. For instance, the crystal structure of the related compound 5-amino-3-(4-methoxyphenyl)isoxazole reveals that the isoxazole and phenyl rings are nearly coplanar, with a dihedral angle of 7.30 (13)°. nih.gov This planarity can influence how the molecule interacts with biological targets.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic properties of such molecules. For a related isoxazoline derivative, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations at the B3LYP/6–311 G(d,p) level were used to optimize its structure and determine its electronic properties. researchgate.netmdpi.com These calculations revealed a highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of 4.9266 eV. researchgate.net This energy gap is a crucial indicator of a molecule's chemical reactivity and stability. Similar calculations for [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol have also been performed to complement experimental findings on its properties. chemrevlett.com

Structure-based approaches, on the other hand, rely on the three-dimensional structure of the biological target, typically a protein or enzyme, to predict how a ligand will bind to it. Molecular docking is a primary tool in this regard. While direct docking studies on this compound are not extensively documented in the provided results, studies on structurally similar compounds provide valuable insights. For example, molecular docking of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide derivatives with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (PDB ID: 1M17) has been performed. ijrps.comresearchgate.net These studies help in identifying key amino acid residues involved in binding and in predicting the binding affinity.

The following table summarizes the computational approaches applied to compounds structurally related to this compound.

| Computational Method | Studied Compound/Derivative | Key Findings | Reference |

| Single-Crystal X-ray Diffraction | 5-amino-3-(4-methoxyphenyl)isoxazole | Near-planar conformation with a dihedral angle of 7.30 (13)° between the isoxazole and phenyl rings. | nih.gov |

| Density Functional Theory (DFT) | N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | Optimized molecular structure, HOMO-LUMO energy gap of 4.9266 eV. | researchgate.netmdpi.com |

| Quantum Chemical Calculations | [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol | Theoretical calculations demonstrated and supported experimental findings. | chemrevlett.com |

| Molecular Docking | 3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline-1-carbothioamide | Interaction with EGFR tyrosine kinase, identifying key amino acid residues. | ijrps.comresearchgate.net |

Prediction of Molecular Interactions within Biological Systems

The prediction of molecular interactions is a critical step in understanding the potential pharmacological effects of a compound. Computational tools allow for the detailed analysis of how this compound and its analogs might interact with biological macromolecules.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. For 5-amino-3-(4-methoxyphenyl)isoxazole, this analysis revealed that H⋯H (36.1%) and C⋯H/H⋯C (31.3%) contacts are the most significant intermolecular interactions. nih.gov In the crystal structure, molecules are linked by N—H⋯N hydrogen bonds, forming chains. nih.gov A weak N—H⋯π interaction is also observed. nih.gov Similarly, for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, Hirshfeld surface analysis indicated that H⋯H (35.7%), H⋯O/O⋯H (33.7%), and H⋯C/C⋯H (13%) are the most important contributions to the crystal packing. researchgate.netmdpi.com These interactions are crucial for the molecule's stability and its recognition by biological targets.

Molecular docking studies on related compounds have provided specific predictions of interactions with protein active sites. For instance, the docking of 3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline-1-carbothioamide (a compound with the same 4-methoxyphenyl (B3050149) group) into the active site of EGFR tyrosine kinase (PDB ID: 1M17) showed interactions with several key amino acid residues. ijrps.comresearchgate.net

The predicted interactions for a lead compound from this pyrazoline series are detailed in the table below.

| Compound | Target Protein | Interacting Amino Acid Residues | Reference |

| 3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline-1-carbothioamide | EGFR tyrosine kinase (1M17) | Thr 766, Gln 767, Met 769, Ala 719, Cys 575, Thr 830 | ijrps.comresearchgate.net |

These findings suggest that the 4-methoxyphenyl moiety plays a significant role in anchoring the molecule within the binding pocket of the EGFR tyrosine kinase. The interactions are likely to involve hydrogen bonds and hydrophobic interactions with the amino acid residues. Although this data is for a pyrazoline derivative, the shared 3-(4-methoxyphenyl) structural motif allows for the inference that this compound could exhibit a similar binding mode in related biological targets.

The isoxazole ring itself is a versatile structural motif known to participate in various non-covalent interactions, which is a key feature for its use in medicinal chemistry. mdpi.com The amino group at the 5-position of the isoxazole ring in the title compound can act as a hydrogen bond donor, further enhancing its potential for specific molecular interactions within a biological target.

Molecular Basis of Action and Structure Function Studies of 3 4 Methoxyphenyl Isoxazol 5 Amine

Structure-Activity Relationship (SAR) Studies of 3-(4-Methoxyphenyl)isoxazol-5-amine Derivatives

The biological activity of this compound and its analogs is intricately linked to its chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of its distinct molecular fragments: the 4-methoxyphenyl (B3050149) group, the 5-amino group, and the central isoxazole (B147169) ring.

Influence of 4-Methoxyphenyl Substitution on Molecular Interactions

The substitution pattern on the 3-phenyl ring of isoxazole derivatives plays a crucial role in determining their biological activity. Quantitative structure-activity relationship (QSAR) studies on analogous 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles have provided valuable insights into the impact of substituents at the para-position of the phenyl ring on their inhibitory activity against chitin (B13524) synthesis.

These studies have shown that the introduction of halogens, such as fluorine, chlorine, and bromine, as well as small alkyl groups like methyl, ethyl, and propyl, at the para-position of the 3-phenyl ring can slightly enhance biological activity. nih.govnih.gov Conversely, the presence of bulky substituents, such as a t-butyl group, or electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3), leads to a significant decrease in activity. nih.govnih.gov The Hansch-Fujita method of QSAR analysis suggests that hydrophobic substituents with an optimal size are favorable for activity, while bulky substituents are detrimental. nih.gov

This indicates that the nature of the substituent on the phenyl ring directly influences the molecule's interaction with its target, likely by affecting its binding affinity within the active site of an enzyme or receptor. The 4-methoxy group in this compound, being a relatively small and moderately lipophilic group, appears to be a favorable substitution for certain biological activities.

Table 1: Effect of Substituents at the para-Position of the 3-Phenyl Ring on the Chitin Synthesis Inhibitory Activity of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole Analogs

| Substituent (X) | IC50 (μM) |

| H | 0.23 |

| F | 0.13 |

| Cl | 0.12 |

| Br | 0.14 |

| CH3 | 0.20 |

| C2H5 | 0.12 |

| n-C3H7 | 0.20 |

| NO2 | >100 |

| CF3 | >100 |

| t-C4H9 | >100 |

| Data sourced from a study on chitin synthesis inhibition by isoxazole derivatives. nih.govnih.gov |

Role of the 5-Amino Group in Receptor Binding and Enzymatic Activity

The 5-amino group is a critical determinant of the biological activity of this compound and related compounds. Research on a series of 5-aminoisoxazoles as inhibitors of tryptophan 2,3-dioxygenase 2 (TDO2), a heme-containing enzyme, has demonstrated that this amino group is essential for their inhibitory potency. nih.gov When the 5-amino group was removed or replaced, the inhibitory activity against TDO2 was lost, highlighting its crucial role in the interaction with the enzyme's active site. nih.gov

Impact of Isoxazole Ring Modifications on Biological Interactions

The isoxazole ring itself is a vital pharmacophore, and modifications to this heterocyclic core can significantly alter biological activity. The isoxazole moiety serves as a rigid scaffold that correctly orients the substituents at the 3- and 5-positions for optimal interaction with a biological target. chemrevlett.com

Studies involving the replacement of the isoxazole ring with other five-membered heterocycles, such as pyrazole (B372694) or thiadiazole, have shown that the 5-aminoisoxazole core is structurally unique and often required for specific inhibitory activities, as seen in TDO2 inhibitors. nih.gov In some cases, the isoxazole ring has been incorporated into larger fused heterocyclic systems to create novel compounds with different therapeutic applications. mdpi.com The electronic properties of the isoxazole ring, including the arrangement of its nitrogen and oxygen atoms, are crucial for establishing specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the amino acid residues of a target protein. chemrevlett.com

Investigation of Molecular Mechanisms

Understanding the molecular mechanisms of this compound and its derivatives is key to elucidating their therapeutic potential. Research has focused on identifying their specific cellular targets and the signaling pathways they modulate.

Target Identification and Pathway Modulation by this compound

While direct target identification for this compound is an ongoing area of research, studies on structurally related compounds have revealed potential targets and mechanisms. One of the most cited activities for isoxazole derivatives is the inhibition of carbonic anhydrases (CAs) , a family of zinc-containing enzymes involved in pH regulation and other physiological processes. smolecule.comnih.gov The sulfonamide group, a classic CA inhibitor pharmacophore, can be mimicked by other functionalities, and the isoxazole scaffold has been explored for this purpose. nih.gov

More recently, a derivative of 3-phenyl-5-aminoisoxazole has been identified as a potent inhibitor of tryptophan 2,3-dioxygenase 2 (TDO2) . nih.gov TDO2 is an enzyme that catabolizes tryptophan and is implicated in cancer cell immune evasion. Inhibition of TDO2 by these compounds can restore anti-tumor immune responses. nih.gov

Furthermore, the isoxazole scaffold is present in compounds designed as kinase inhibitors . For example, VX-970 (M6620), a compound containing a 3-phenyl-5-aminoisoxazole moiety, is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase , a key regulator of the DNA damage response (DDR). nih.gov Inhibition of ATR can sensitize cancer cells to DNA-damaging agents. These findings suggest that this compound and its derivatives could potentially modulate a variety of signaling pathways depending on the specific cellular context and the nature of their molecular target.

Receptor Binding and Ligand-Protein Interaction Studies

Detailed studies of the interactions between this compound derivatives and their protein targets are crucial for understanding their mechanism of action and for the rational design of more potent and selective compounds.

While a specific X-ray crystal structure of this compound bound to a biological target is not publicly available, molecular modeling and data from related compounds provide significant insights. For the TDO2 inhibitors, a hypothetical binding model was developed. nih.gov This model suggests that the 5-amino group of the isoxazole forms a critical hydrogen bond with a key residue in the enzyme's active site. The 3-phenyl group occupies a hydrophobic pocket, and substituents on this ring can either enhance or diminish binding through steric and electronic effects. nih.gov

In the context of carbonic anhydrase inhibition, it is known that the inhibitor's zinc-binding group is crucial for activity. For isoxazole-based inhibitors, it is proposed that the nitrogen and oxygen atoms of the ring, along with the amino group, can coordinate with the zinc ion in the active site and form hydrogen bonds with surrounding amino acid residues, such as Thr199. nih.gov

Quantum chemical calculations on a closely related compound, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, have shown that the molecule can be adsorbed onto a copper surface through both physical and chemical interactions. chemrevlett.comchemrevlett.com This suggests that the isoxazole ring and its substituents can engage in a variety of non-covalent interactions, which is a fundamental aspect of ligand-protein binding.

Enzyme Inhibition/Activation Profiles of this compound

While this compound itself is not typically a potent enzyme inhibitor, it serves as a crucial building block for the synthesis of highly effective inhibitors. The primary enzymatic targets identified for derivatives of this compound are the human carbonic anhydrase (hCA) isoforms.

A significant body of research has been dedicated to the synthesis of mono- and bis-sulfonamide derivatives starting from this compound. nih.govresearchgate.net These sulfonamides have demonstrated potent, nanomolar-level inhibition of several hCA isoforms. nih.govresearchgate.net The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that anchors to the zinc ion within the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity.

Studies have explored the inhibitory profiles of these derivatives against various hCA isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. ebi.ac.uk For instance, certain isoxazole-containing sulfonamides have shown excellent inhibitory activity against hCA II, which is a target for antiglaucoma drugs, and hCA VII, a target for managing neuropathic pain. nih.gov

The inhibitory activity of the sulfonamide derivatives is influenced by the substitution pattern on the isoxazole and phenyl rings. Molecular docking studies have been employed to rationalize the structure-activity relationships (SAR), indicating that the isoxazole scaffold plays a critical role in orienting the molecule within the enzyme's active site to achieve optimal interactions. nih.govresearchgate.net

While direct inhibitory data for this compound is not extensively reported, it is generally understood to be significantly less active than its sulfonamide derivatives. The amine group at the 5-position of the isoxazole ring is the key site for the chemical modification (sulfochlorination) that introduces the pharmacophoric primary sulfonamide group responsible for potent enzyme inhibition. nih.govresearchgate.net

| Compound Name | Target Enzyme(s) | IC50/Ki | Notes |

| This compound | Human Carbonic Anhydrases (hCA) | Data not available; generally considered a scaffold/precursor | Serves as a starting material for the synthesis of potent sulfonamide inhibitors. nih.govresearchgate.net |

| Isoxazole-based primary mono- and bis-sulfonamides | hCA I, II, IV, VII, IX, XII | Nanomolar range (Kᵢs) | Potent inhibitors; activity depends on the specific isoform and substitution pattern. nih.govresearchgate.netebi.ac.uknih.gov |

Cellular and Subcellular Mechanisms of Action

The cellular and subcellular mechanisms of action of compounds derived from this compound are directly linked to the inhibition of carbonic anhydrase isoforms. Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. futurevisionsjournal.com This reaction is fundamental to numerous physiological processes, and its inhibition can have significant cellular consequences.

By inhibiting specific hCA isoforms, the sulfonamide derivatives of this compound can modulate pH regulation, ion transport, and fluid balance in various tissues. futurevisionsjournal.com For example, the inhibition of cytosolic hCA II in the ciliary body of the eye reduces the formation of aqueous humor, leading to a decrease in intraocular pressure, which is a key mechanism in the treatment of glaucoma. futurevisionsjournal.com

The transmembrane hCA isoforms IX and XII are particularly important in the context of cancer. They are overexpressed in many types of tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy. ebi.ac.uknih.gov Sulfonamide inhibitors derived from the this compound scaffold can target these isoforms, leading to an increase in the extracellular pH of tumors. This can, in turn, inhibit cancer cell proliferation and enhance the efficacy of conventional cancer treatments. nih.gov

The subcellular localization of the targeted hCA isoforms dictates the specific cellular effects of the inhibitors. Cytosolic isoforms like hCA I and II are involved in intracellular pH regulation and metabolic processes. Transmembrane isoforms like hCA IX and XII are located on the cell surface, with their active sites facing the extracellular space, directly influencing the pH of the tumor microenvironment. Therefore, the cellular mechanism of action of these inhibitors is highly dependent on which hCA isoform is being targeted and its subcellular location.

Advanced Applications and Research Directions for 3 4 Methoxyphenyl Isoxazol 5 Amine

A Key Component in Organic Synthesis and Medicinal Chemistry

The unique structural features of 3-(4-Methoxyphenyl)isoxazol-5-amine, particularly the presence of a reactive amine group and the stable isoxazole (B147169) core, make it a valuable building block for chemists.

A Versatile Building Block for Complex Molecule Synthesis

In the realm of organic synthesis, this compound serves as a foundational element for constructing more complex molecular architectures. cymitquimica.comsmolecule.com The isoxazole ring system is a well-established pharmacophore, and the ability to modify the amine group allows for the introduction of diverse functionalities. This versatility enables the creation of libraries of novel compounds for screening in drug discovery programs. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to append other molecular fragments, leading to a wide array of derivatives with potentially unique biological activities.

While specific examples of large-scale synthesis starting directly from this compound are not extensively documented in mainstream literature, the broader class of 3-aryl-isoxazol-5-amines is widely used. For example, related 3-amino-benzo[d]isoxazoles have been key in the synthesis of potent inhibitors of receptor tyrosine kinases, which are crucial targets in cancer therapy. acs.org These synthetic pathways often involve the strategic modification of the amino group to create compounds that fit precisely into the active sites of these enzymes. acs.org

Crafting Sophisticated Chemical Probes

The development of advanced chemical probes for studying biological systems is another promising area of application. The isoxazole nucleus, with its specific electronic properties, can be incorporated into fluorescent probes. While research on this compound for this purpose is still in its early stages, the synthesis of a related derivative, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, has been reported. This study included density functional theory (DFT) calculations, which are crucial for predicting the electronic and photophysical properties of such molecules. These foundational studies are the first step toward designing novel fluorescent sensors based on the 3-(4-methoxyphenyl)isoxazole (B1357155) scaffold.

Expanding a New Frontier in Material Science and Engineering

The potential of this compound extends beyond the biological sciences into the realm of material science, where its unique properties can be harnessed to create innovative materials.

Integration into Functional Polymers and Coatings

The bifunctional nature of this compound, with its reactive amine group and aromatic rings, makes it a candidate for incorporation into polymer chains. As a monomer or an additive, it could impart specific properties to polymers, such as enhanced thermal stability, altered refractive index, or improved adhesive characteristics. While there is a lack of specific research on the polymerization of this particular compound, the concept of using isoxazole-containing monomers is an active area of investigation. The resulting polymers could find applications as specialized coatings, high-performance plastics, or in the formulation of advanced composite materials.

Exploration in the Realm of Electronic and Optical Materials

The field of organic electronics is constantly seeking new molecules with tailored electronic properties. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of isoxazole derivatives suggests their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy (B1213986) group on the phenyl ring of this compound acts as an electron-donating group, which can be strategically used to tune the electronic properties of the molecule. Further research into the synthesis of derivatives and their subsequent characterization could pave the way for their application in next-generation electronic devices.

Agrochemical Research: A Field of Untapped Potential

The isoxazole ring is a known toxophore in a number of commercially successful agrochemicals. This has led to continued interest in the synthesis and evaluation of new isoxazole derivatives for potential use as herbicides, fungicides, or insecticides. While no specific agrochemical studies on this compound have been published, its structural similarity to other bioactive isoxazoles makes it a compound of interest for screening in this area. The development of new agrochemicals is critical for ensuring global food security, and the exploration of novel chemical scaffolds like this one is an important part of that effort.

Development of Crop Protection Agents

Substituted isoxazoles are recognized for their herbicidal properties. google.com Research into various isoxazole derivatives has demonstrated their potential to control the growth of both broadleaf and grassy weeds. google.com These compounds can be effective in pre-plant, pre-emergent, and post-emergent applications, showcasing their versatility in different agricultural settings. google.com

The mechanism of action for some herbicidal isoxazoles involves the inhibition of protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in the porphyrin pathway of plants. acs.org Inhibition of this enzyme leads to an accumulation of protoporphyrin IX, which causes light-dependent oxidative damage and ultimately plant death. acs.org The structural features of this compound, particularly the substituted phenyl ring, are crucial for its interaction with biological targets. Studies on related isoxazole derivatives have shown that the nature and position of substituents on the phenyl ring significantly influence their herbicidal activity. researchgate.net For instance, the presence of a methoxy group, as in the title compound, can modulate the electronic and steric properties, which in turn affects the compound's efficacy against specific weed species.

The development of crop protection agents based on the this compound scaffold involves synthesizing and screening a library of related compounds to identify those with the highest activity and selectivity. The goal is to find molecules that are potent against target weeds while exhibiting no phytotoxicity to important crops like corn, cotton, wheat, and soybeans. google.com

Investigation of Antimicrobial Properties in Agricultural Contexts

Beyond herbicidal activity, the isoxazole moiety is a well-established pharmacophore with known antimicrobial properties. researchgate.net This has prompted research into the potential of compounds like this compound as antifungal agents to combat plant pathogens. Fungal diseases pose a significant threat to global food security, and the development of new, effective fungicides is a continuous effort in the agrochemical industry.

Studies on various heterocyclic compounds have demonstrated their ability to inhibit the mycelial growth of a range of plant pathogenic fungi. researchgate.netmdpi.commdpi.com The mode of action of antifungal compounds can vary, but often involves the disruption of essential cellular processes in the fungus, such as cell wall synthesis or membrane integrity. researchgate.net For example, research on other nitrogen-containing heterocyclic compounds has shown significant inhibitory activity against pathogens like Bipolaris oryzae and Colletotrichum lindemuthianum. researchgate.net

The investigation of this compound and its derivatives for antifungal activity would involve in vitro screening against a panel of economically important plant pathogens.

Table 1: Examples of Plant Pathogens for Antifungal Screening

| Pathogen Species | Common Disease Caused |

| Fusarium graminearum | Fusarium Head Blight in Wheat and Barley |

| Magnaporthe oryzae | Rice Blast |

| Botrytis cinerea | Gray Mold on various fruits and vegetables |

| Phytophthora infestans | Late Blight of Potato and Tomato |

| Rhizoctonia solani | Root Rot and Damping-off in numerous crops |

Should initial screenings prove promising, further studies would focus on understanding the structure-activity relationships to optimize the antifungal potency of the isoxazole scaffold.

Analytical Chemistry Methodologies

The ability to accurately detect and quantify chemical compounds is fundamental to research and development. For this compound, various analytical techniques are employed for its characterization and can be adapted for its detection in various matrices.

Use in Detection and Quantification Techniques

The structural elucidation and confirmation of this compound and its derivatives are typically achieved through a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure and are essential for quality control during synthesis and for metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the precise arrangement of atoms within the molecule. For instance, in a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, a singlet at approximately 3.81 ppm in the 1H NMR spectrum is characteristic of the methoxyl group's protons. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for separating the compound from complex mixtures and quantifying its presence. mdpi.com

X-ray Crystallography: This technique can be used to determine the three-dimensional structure of the compound in its crystalline form, providing definitive proof of its stereochemistry and conformation. mdpi.comresearchgate.net

These analytical methods are not only crucial for the initial characterization of this compound but also form the basis for developing quantitative assays to detect its presence in environmental samples or agricultural products.

Development of Chemical Sensors and Probes

The isoxazole scaffold has been explored for its potential in the development of chemical sensors and probes. mdpi.com These are molecules designed to selectively bind to a specific analyte and produce a detectable signal, such as a change in color or fluorescence. sci-hub.se The development of such sensors is a rapidly growing field with applications in environmental monitoring, medical diagnostics, and industrial process control.

Research has shown that isoxazole derivatives can be functionalized to act as chemosensors for various ions. mdpi.commdpi.com For example, a pyrrole-isoxazole derivative has been reported as a fluorescent chemosensor for the fluoride (B91410) anion. mdpi.com The sensing mechanism in this case involves a deprotonation of the sensor molecule by the fluoride ion, leading to a change in its photophysical properties. mdpi.com

The this compound molecule possesses features that could be exploited for sensor development. The amino group at the 5-position and the methoxyphenyl group at the 3-position can be chemically modified to introduce specific binding sites for target analytes. The isoxazole ring itself can act as a signaling unit, with its electronic properties being sensitive to changes in its chemical environment upon analyte binding. Future research could focus on designing and synthesizing derivatives of this compound that can selectively detect environmentally or biologically important species.

Future Research Perspectives and Emerging Trends

The exploration of this compound and its derivatives is poised to benefit from the integration of advanced computational tools, which are revolutionizing the field of chemical discovery.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate the discovery and optimization of new molecules with desired properties. nih.gov These computational approaches can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. nih.gov

In the context of this compound, AI and ML could be utilized in several ways:

Predicting Biological Activity: Machine learning models can be trained on existing data for isoxazole derivatives to predict the herbicidal or antifungal activity of new, unsynthesized compounds. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on a set of desired properties. For example, a model could be tasked with generating novel isoxazole derivatives that are predicted to have high herbicidal activity against a specific weed species while being non-toxic to a particular crop.

Optimizing Synthetic Pathways: AI tools can also be used to predict the most efficient synthetic routes for producing a target molecule, which is a significant challenge in chemical manufacturing.

The use of computational modeling and simulation has already been demonstrated in the discovery of novel isoxazole-based compounds. nih.gov As more data on the biological activities of isoxazole derivatives become available, the predictive power of AI and ML models will continue to improve, further accelerating the development of new agrochemicals based on the this compound scaffold.

Exploration of Novel Reactivity and Unconventional Transformations

While the fundamental reactivity of isoxazoles is well-documented, ongoing research seeks to uncover novel transformations that can lead to complex molecular architectures. For this compound, research into its unconventional reactivity could unlock new synthetic pathways and applications.

Electrophilic Substitution: The reactivity of the 5-aminoisoxazole core is a subject of considerable interest. The amino group strongly activates the isoxazole ring towards electrophilic substitution. Research on analogous 5-amino-3-methylisoxazole (B44965) has shown that electrophilic attack can occur at the C-4 position. researchgate.net This suggests that this compound could undergo similar C-4 functionalization reactions, allowing for the introduction of various substituents to create a library of novel derivatives.

Ring-Cleavage Reactions: Isoxazole rings can be induced to open under specific conditions, providing access to different linear functionalized compounds. For instance, some isoxazoles undergo reductive ring cleavage in the presence of specific catalysts. wpmucdn.com Exploring such transformations for this compound could yield valuable synthons like β-amino-α,β-unsaturated ketones, which are versatile intermediates in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr): The isoxazole ring can participate in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups. While the target compound itself has an electron-donating amino group, it can be chemically modified. For example, conversion of the amino group to a nitro group could activate the C-5 position. Studies on 5-nitroisoxazoles demonstrate their utility in SNAr reactions with various bis-nucleophiles to create complex bivalent ligands. nih.gov This approach could be a strategic pathway to novel derivatives of this compound.

Sustainable Synthesis and Green Chemistry Innovations for this compound

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use environmentally benign solvents and catalysts. The synthesis of this compound and its derivatives is an active area for such innovations.

Multicomponent Reactions in Green Solvents: A highly efficient and environmentally friendly approach for the synthesis of related 5-amino-isoxazole-4-carbonitriles involves a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and hydroxylamine (B1172632) hydrochloride. nih.gov This strategy, particularly when conducted in a deep eutectic solvent like glycerol/potassium carbonate, offers high yields and short reaction times at room temperature. nih.gov Adapting this multicomponent approach for the synthesis of this compound by using 4-methoxybenzaldehyde (B44291) as the aldehyde component represents a promising green synthetic route.

Catalysis Innovations: The use of novel catalytic systems is a cornerstone of green synthesis. For the preparation of various isoxazole derivatives, several innovative catalysts have been reported. These include:

Nanocatalysts: Magnesium oxide nanoparticles (nano-MgO) have been successfully used to catalyze the three-component synthesis of isoxazol-5(4H)-ones in an aqueous medium at room temperature, offering high yields and easy catalyst recovery. researchgate.net

Agro-Waste-Based Solvents: Solvents derived from agro-waste, such as those from orange peels, have been employed as a benign and inexpensive medium for the synthesis of isoxazole derivatives. nih.gov

Bio-based Solvents: Aqueous solutions of gluconic acid have been shown to act as an efficient and recyclable medium and catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net

The table below summarizes various green chemistry approaches that have been successfully applied to the synthesis of structurally related isoxazoles and could be adapted for the synthesis of this compound.

| Green Chemistry Approach | Catalyst/Medium | Key Advantages | Relevant Finding for Isoxazole Synthesis |

| Multicomponent Reaction | Glycerol/K2CO3 (Deep Eutectic Solvent) | Environmentally friendly, low cost, high yields, mild conditions. | Synthesis of 5-amino-isoxazole-4-carbonitriles in 70-94% yields at room temperature. nih.gov |

| Nanocatalysis | Nano-MgO | High yields, catalyst is recoverable, use of aqueous medium, energy efficient. | Catalyzed the one-pot synthesis of isoxazole-5(4H)-ones at room temperature. researchgate.net |

| Ultrasound Irradiation | Water with KI/Oxone | Environmentally friendly activation, simple, regioselective. | Used for the synthesis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin. mdpi.com |

| Bio-Based Solvents | Aqueous Gluconic Acid | Recyclable medium, acts as both solvent and catalyst. | Efficiently used for the Knoevenagel condensation to form 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net |